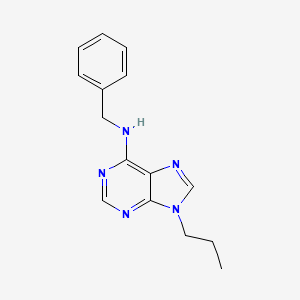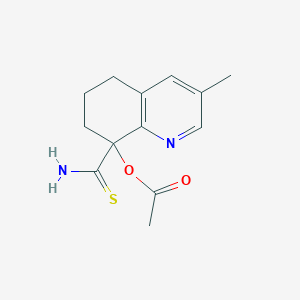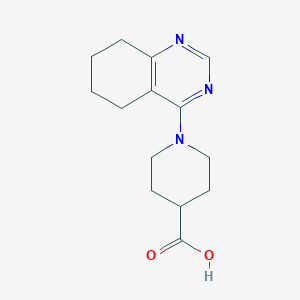![molecular formula C12H15N3O2S B11853074 1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11853074.png)
1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Méthyl-3-(pipéridin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione est un composé hétérocyclique qui présente une combinaison unique d'un noyau thiénopyrimidine et d'un cycle pipéridine. Ce composé a suscité un intérêt significatif dans les domaines de la chimie médicinale et de la pharmacologie en raison de ses activités biologiques et de ses applications potentielles.
Méthodes De Préparation
La synthèse du 1-Méthyl-3-(pipéridin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau thiénopyrimidine : Cette étape implique la cyclisation de précurseurs thiophène et pyrimidine appropriés en conditions acides ou basiques.
Introduction du cycle pipéridine : Le groupement pipéridine est introduit par des réactions de substitution nucléophile, souvent en utilisant de la pipéridine ou ses dérivés.
Méthylation : La dernière étape implique la méthylation de l'atome d'azote dans le cycle pipéridine, généralement à l'aide d'iodure de méthyle ou de sulfate de diméthyle en conditions basiques.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, ainsi que l'utilisation de réacteurs à flux continu pour intensifier la synthèse.
Analyse Des Réactions Chimiques
Le 1-Méthyl-3-(pipéridin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction utilisant des agents tels que l'hydrure de lithium et d'aluminium peuvent convertir le composé en ses formes réduites correspondantes.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pipéridine, en utilisant des réactifs tels que les halogénoalcanes ou les chlorures d'acyle.
Cyclisation : Les réactions de cyclisation intramoléculaire peuvent conduire à la formation de structures hétérocycliques plus complexes.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des acides ou des bases forts, des agents oxydants ou réducteurs, et divers solvants tels que le dichlorométhane ou l'éthanol. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la Recherche Scientifique
Le 1-Méthyl-3-(pipéridin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione a une large gamme d'applications de recherche scientifique :
Chimie : Le composé est utilisé comme brique de construction pour la synthèse de composés hétérocycliques plus complexes et comme ligand en chimie de coordination.
Biologie : Il est étudié pour son potentiel en tant qu'inhibiteur enzymatique, ciblant en particulier les kinases et autres protéines régulatrices.
Médecine : Le composé montre une promesse en tant que composé principal dans la découverte de médicaments, en particulier pour le traitement du cancer, des maladies neurodégénératives et des affections inflammatoires.
Industrie : Il est utilisé dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.
Mécanisme d'Action
Le mécanisme d'action du 1-Méthyl-3-(pipéridin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif des enzymes, inhibant leur activité et modulant ainsi diverses voies biochimiques. Par exemple, il peut inhiber les kinases impliquées dans les voies de signalisation cellulaire, conduisant à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses.
Applications De Recherche Scientifique
1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: The compound shows promise as a lead compound in drug discovery, particularly for the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Le 1-Méthyl-3-(pipéridin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione peut être comparé à d'autres composés similaires, tels que :
Dérivés de thiénopyrimidine : Ces composés partagent le noyau thiénopyrimidine mais diffèrent dans les substituants liés à la structure du noyau.
Dérivés de pipéridine : Ces composés contiennent le cycle pipéridine mais peuvent avoir des noyaux hétérocycliques différents.
Dérivés de pyrimidine : Ces composés ont le cycle pyrimidine mais peuvent manquer des groupements thiophène ou pipéridine.
Propriétés
Formule moléculaire |
C12H15N3O2S |
|---|---|
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
1-methyl-3-piperidin-4-ylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N3O2S/c1-14-9-4-7-18-10(9)11(16)15(12(14)17)8-2-5-13-6-3-8/h4,7-8,13H,2-3,5-6H2,1H3 |
Clé InChI |
YRGBWXRMEHPGFU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C3CCNCC3)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11853011.png)




![1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-](/img/structure/B11853025.png)
![6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853027.png)

![5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B11853039.png)

![(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid](/img/structure/B11853045.png)

